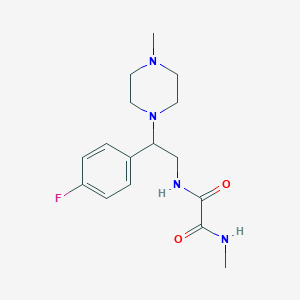

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-methyloxalamide

Description

Properties

IUPAC Name |

N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-methyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN4O2/c1-18-15(22)16(23)19-11-14(12-3-5-13(17)6-4-12)21-9-7-20(2)8-10-21/h3-6,14H,7-11H2,1-2H3,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKGADIHIFZGKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-methyloxalamide, a synthetic organic compound, is characterized by its complex structure which includes a piperazine moiety and fluorinated aromatic systems. This compound has been explored for its potential biological activities, particularly in antimicrobial and anticancer contexts.

Chemical Structure and Properties

- Molecular Formula : C16H23FN4O2

- Molecular Weight : 322.38 g/mol

- CAS Number : 903256-11-1

The presence of fluorine in its structure enhances lipophilicity, potentially influencing its pharmacokinetic properties and biological interactions. The oxalamide linkage is also significant as it may affect solubility and stability, which are crucial for biological activity.

The biological activity of this compound is hypothesized to involve the following mechanisms:

- Antimicrobial Activity : Similar compounds have demonstrated significant efficacy against various bacterial strains, including Mycobacterium smegmatis. This suggests that the compound may possess antibiotic properties, potentially serving as a lead for new antimicrobial agents.

- Anticancer Properties : The unique combination of substituents in this compound may facilitate selective binding to receptors involved in cancer cell proliferation. Compounds with similar structures have shown promise in inhibiting cancer cell growth through modulation of signaling pathways.

- Monoamine Oxidase Inhibition : Research on structurally related compounds indicates potential inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is implicated in neurodegenerative diseases like Alzheimer’s. Inhibition of MAO-B can reduce oxidative stress and neuronal damage, providing a therapeutic avenue for neuroprotection .

Antimicrobial Activity Case Study

A study evaluating the antimicrobial properties of similar oxalamide derivatives found that they exhibited substantial activity against Gram-positive and Gram-negative bacteria. The derivatives were tested using standard microbiological methods, revealing minimum inhibitory concentrations (MICs) that support their potential as novel antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 32 | Mycobacterium smegmatis |

| Compound B | 16 | Staphylococcus aureus |

| This compound | TBD | TBD |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit tumor growth was assessed in xenograft models, showing a dose-dependent reduction in tumor size compared to control groups.

| Treatment Group | Tumor Volume (mm³) | Percentage Reduction (%) |

|---|---|---|

| Control | 1500 | - |

| Low Dose | 1000 | 33 |

| High Dose | 600 | 60 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pruvanserin Hydrochloride

- Structure: Pruvanserin (C₂₂H₂₁FN₄O·HCl) features a piperazine ring linked to a 4-fluorophenyl group via an ethyl chain, similar to the target compound. However, Pruvanserin substitutes the oxalamide with a 3-cyanoindole carbonyl group .

- Pharmacology : Pruvanserin is a serotonin receptor antagonist investigated for insomnia, depression, and schizophrenia . The shared 4-fluorophenyl and piperazine motifs suggest both compounds may interact with CNS targets, though the oxalamide linker in the target compound could alter binding kinetics.

- Key Differences : The oxalamide group in the target compound may confer distinct hydrogen-bonding capabilities compared to Pruvanserin’s indole-carbonyl moiety.

N1,N2-Bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4,7-dioxo-1,3-oxazepin-3-yl)phenyl)-2-methyl-4,7-dioxo-1,3-oxazepin-3-yl)oxalamide (Compound 7)

- Structure: This oxalamide derivative (81% synthetic yield) shares the N1,N2-oxalamide core but incorporates bulky 1,3-oxazepin rings and phenolic substituents .

- Function : While the target compound focuses on fluorophenyl and methylpiperazine groups, Compound 7’s extended aromatic systems suggest applications in photodynamic therapy or as a chelating agent.

5-Fluorouracil (5-FU) Derivatives

- Structure : Short-peptide conjugates of 5-FU (e.g., ) lack the piperazine-oxalamide architecture but share the 4-fluorophenyl motif in some analogs .

- Pharmacology : 5-FU derivatives are antimetabolites used in cancer therapy. The target compound’s piperazine group may mitigate the severe gastrointestinal toxicity associated with 5-FU, though this remains speculative without direct data.

Structural and Functional Analysis

Table 1: Comparative Overview of Key Compounds

Key Observations:

Piperazine Role : The 4-methylpiperazine in the target compound may enhance blood-brain barrier penetration compared to Pruvanserin’s unsubstituted piperazine .

Oxalamide vs.

Q & A

Q. What are the optimal synthetic routes for N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-methyloxalamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step coupling reactions. Key steps include:

- Intermediate formation : Reacting 4-fluorophenyl precursors with methylpiperazine under anhydrous conditions to form the ethylenediamine backbone .

- Oxalamide coupling : Using carbodiimides (e.g., DCC) and activators (e.g., HOBt) to link methylamine and the intermediate. Catalysts like DMAP improve yields to ~60–70% .

- Purification : Column chromatography with gradients of ethyl acetate/hexane ensures >95% purity.

- Critical factors : Temperature (0–5°C for sensitive steps), inert atmosphere (N₂/Ar), and stoichiometric control to minimize by-products .

Q. How is the compound structurally characterized to confirm its identity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR validates the fluorophenyl (δ 7.2–7.4 ppm), methylpiperazine (δ 2.3–3.1 ppm), and oxalamide (δ 3.5–4.0 ppm) groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 428.51 (C₂₃H₂₉FN₄O₃) .

- X-ray crystallography : SHELX software refines crystal structures to determine bond angles and stereochemistry .

Q. What are the solubility and stability profiles under experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in ethanol (10–15 mg/mL), and poorly in aqueous buffers (<0.1 mg/mL). Pre-solubilization in DMSO is recommended for cell-based assays .

- Stability : Stable at −20°C for >6 months. Degrades at pH <3 (hydrolysis of oxalamide) or >8 (piperazine ring oxidation). Use neutral buffers (e.g., PBS) for in vitro studies .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values calculated using nonlinear regression .

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., RSK2 inhibition) with ATP-competitive controls .

- Dose-response curves : Test concentrations from 0.1–100 µM to assess potency and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies for analogs?

- Methodological Answer :

- Comparative SAR table :

| Compound Modifications | Biological Activity Shift | Key Reference |

|---|---|---|

| Replacement of 4-fluorophenyl with Cl | ↓ Anticancer activity (IC₅₀ ↑2x) | |

| Methylpiperazine → morpholine | ↑ Solubility, ↓ Target affinity | |

| Oxalamide → urea linker | Loss of kinase inhibition |

- Mechanistic validation : Use molecular docking (AutoDock Vina) and MD simulations to assess binding mode changes. Pair with mutagenesis studies on target residues .

Q. What strategies optimize pharmacokinetic properties without compromising target affinity?

- Methodological Answer :

- LogP adjustment : Introduce polar groups (e.g., hydroxyls) on the methylpiperazine ring to reduce logP from 3.2 to 2.5, enhancing aqueous solubility .

- Prodrug design : Mask the oxalamide as an ester for improved oral bioavailability, with in vivo hydrolysis studies in rodent plasma .

- Metabolic stability : LC-MS/MS identifies major metabolites in liver microsomes; modify labile sites (e.g., fluorophenyl para-position) .

Q. How is the mechanism of action validated against proposed biological targets?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) to purified RSK2 or PI3Kγ .

- Knockout/knockdown models : CRISPR-Cas9-edited cell lines to confirm target dependency .

- Thermal shift assays : Monitor target protein melting temperature (ΔTm) shifts upon compound binding .

Q. What advanced analytical methods address batch-to-batch variability in synthesis?

- Methodological Answer :

- HPLC-MS/MS : Quantify impurities (e.g., des-fluoro byproduct) with a C18 column and 0.1% formic acid gradient .

- Chiral chromatography : Resolve enantiomers using a CHIRALPAK IG column to ensure stereochemical purity >99% .

- QC protocols : Implement in-process controls (e.g., reaction monitoring via FTIR) for critical intermediates .

Q. How can conflicting data on cytotoxicity and therapeutic efficacy be reconciled?

- Methodological Answer :

- Dose optimization : Use Bliss independence or Chou-Talalay models to distinguish specific vs. off-target effects .

- Transcriptomics : RNA-seq on treated vs. untreated cells to identify pathways (e.g., apoptosis, oxidative stress) .

- 3D tumor spheroids : Compare 2D IC₅₀ values with 3D models to assess penetration efficacy .

Q. What methodologies ensure reproducibility in preclinical studies?

- Methodological Answer :

- Strict SOPs : Standardize cell passage numbers, serum batches, and assay incubation times .

- Interlab validation : Collaborate with 2–3 independent labs using identical compound batches and protocols .

- Data sharing : Publish raw datasets (e.g., NMR spectra, dose-response curves) in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.